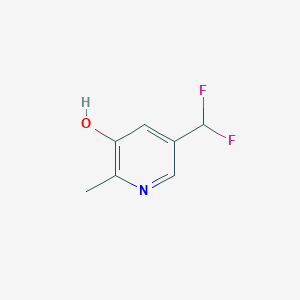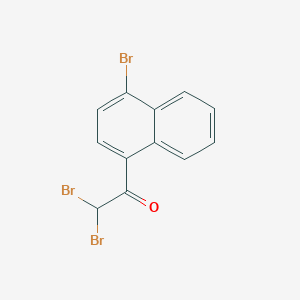
2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H7Br3O It is a brominated derivative of ethanone, featuring a naphthalene ring substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone typically involves the bromination of 1-(4-bromonaphthalen-1-yl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-bromonaphthalen-1-yl)ethanol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can convert the ethanone group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvent, and room temperature.
Oxidation: Potassium permanganate (KMnO4), aqueous medium, and controlled temperature.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol.
Oxidation: 2,2-Dibromo-1-(4-bromonaphthalen-1-yl)acetic acid.
Scientific Research Applications
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing brominated compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(6-bromonaphthalen-2-yl)ethanone
- 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone
Uniqueness
2,2-Dibromo-1-(4-bromonaphthalen-1-yl)ethanone is unique due to the presence of multiple bromine atoms and a naphthalene ring, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse chemical transformations. Its structure also allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H7Br3O |
|---|---|
Molecular Weight |
406.89 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H7Br3O/c13-10-6-5-9(11(16)12(14)15)7-3-1-2-4-8(7)10/h1-6,12H |
InChI Key |
UVQLECWKXSXVAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


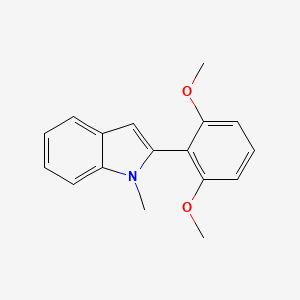
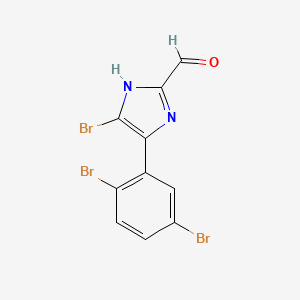
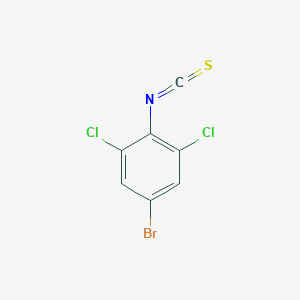
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
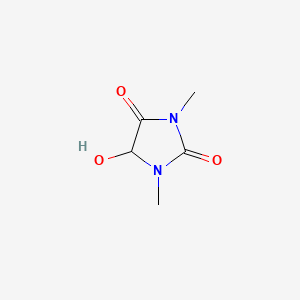
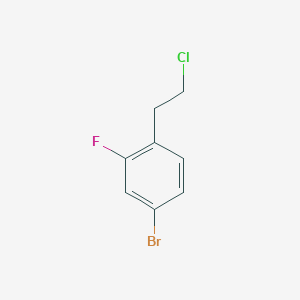

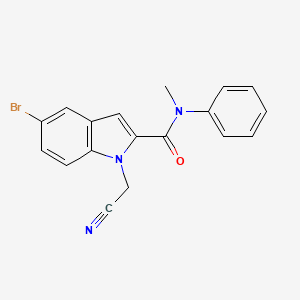
![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B13693158.png)
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
